Home > Products > Screening Compounds P78304 > KAAD-Cyclopamine
KAAD-Cyclopamine -

KAAD-Cyclopamine

Catalog Number: EVT-10901860
CAS Number:
Molecular Formula: C44H63N3O4
Molecular Weight: 698.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of KAAD-Cyclopamine has been documented in several studies. The process typically involves multiple steps that include:

  1. Starting Materials: The synthesis begins with cyclopamine as the base compound.
  2. Chemical Modifications: Various chemical reactions are performed to introduce functional groups that enhance the compound's activity against the Hedgehog signaling pathway.
  3. Purification: The final product is purified using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure a purity level greater than 95% .

Technical details regarding the synthesis can be found in literature where procedures for creating KAAD-Cyclopamine alongside other derivatives are described, emphasizing reaction conditions and yields .

Molecular Structure Analysis

KAAD-Cyclopamine has a complex molecular structure characterized by its empirical formula C44H63N3O4C_{44}H_{63}N_{3}O_{4} and a molecular weight of approximately 697.99 g/mol. The structural formula includes several functional groups that contribute to its biological activity, including an amide linkage and multiple cyclic structures that are essential for binding to Smoothened.

Structural Features:

  • Core Structure: The backbone of KAAD-Cyclopamine consists of a spirocyclic framework that is crucial for its interaction with target proteins.
  • Functional Groups: The presence of amino and carbonyl groups enhances solubility and receptor binding affinity.
Chemical Reactions Analysis

KAAD-Cyclopamine primarily participates in reactions that involve binding to Smoothened, leading to inhibition of the Hedgehog signaling pathway. Key reactions include:

  1. Binding Affinity: KAAD-Cyclopamine exhibits high binding affinity (IC₅₀ = 20 nM) for Smoothened, effectively inhibiting its activity and preventing downstream signaling .
  2. Conformational Changes: Upon binding, KAAD-Cyclopamine induces conformational changes in Smoothened, which alters its localization within the cell and prevents activation of the Hedgehog pathway .

These interactions are critical for understanding how KAAD-Cyclopamine can modulate cellular processes involved in cancer progression.

Mechanism of Action

The mechanism by which KAAD-Cyclopamine exerts its effects involves several steps:

  1. Inhibition of Smoothened: By binding to Smoothened, KAAD-Cyclopamine prevents its activation by Sonic Hedgehog ligands.
  2. Disruption of Signaling Cascade: This inhibition blocks the downstream signaling cascade that leads to the transcription of target genes involved in cell proliferation and survival .
  3. Induction of Apoptosis: Studies have shown that KAAD-Cyclopamine can sensitize cancer cells to apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand), thereby enhancing cell death through both intrinsic and extrinsic pathways .
Physical and Chemical Properties Analysis

KAAD-Cyclopamine is characterized by several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow solid.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 10 mM; also soluble in ethanol and methanol at lower concentrations.
  • Stability: Recommended storage at 4 °C protected from light; solutions should be freshly prepared for optimal activity .

These properties are essential for laboratory handling and application in research settings.

Applications

KAAD-Cyclopamine has significant scientific applications, particularly in cancer research:

  • Cancer Therapy Research: It is utilized to study the mechanisms of Hedgehog signaling in various cancers, providing insights into potential therapeutic strategies.
  • Cell Proliferation Studies: Researchers use KAAD-Cyclopamine to investigate its effects on cell growth and apoptosis in cancer cell lines, aiding in the development of targeted therapies .
  • Drug Development: As a potent inhibitor, it serves as a lead compound for developing new drugs aimed at targeting Hedgehog signaling-related tumors.
Introduction to KAAD-Cyclopamine: Discovery and Context

Historical Context of Cyclopamine Derivatives in Hedgehog Signaling Inhibition

The discovery of cyclopamine (11-deoxojervine) originated from veterinary investigations in the 1950s, when sheep ranchers in Idaho observed severe congenital malformations in newborn lambs, including cyclopia (single-eye deformity) and craniofacial defects. These teratogenic effects were traced to pregnant ewes grazing on Veratrum californicum (corn lily or false hellebore) during early gestation. United States Department of Agriculture scientists identified cyclopamine as the primary teratogenic alkaloid responsible, with critical exposure occurring between days 8-17 of sheep gestation coinciding with neural tube patterning [1] [4].

For over three decades, cyclopamine's mechanism remained enigmatic until breakthrough research in the 1990s linked its effects to the inhibition of the Hedgehog signaling pathway. This pathway, essential for embryonic patterning, is regulated by the Patched-Smoothened receptor complex. Cyclopamine was found to specifically inhibit Smoothened receptor activity, thereby blocking downstream Hedgehog signal transduction. This discovery transformed cyclopamine from a botanical curiosity into a pivotal molecular tool for probing Hedgehog signaling biology [1] [5]. Natural cyclopamine, however, faced significant pharmacological limitations: poor aqueous solubility, acid instability in the stomach (converting it to toxic veratramine), and limited bioavailability in non-ruminant models. These challenges stimulated efforts to develop synthetic analogs with improved properties, culminating in the creation of KAAD-Cyclopamine (3-Keto-N-aminoethylaminocaproyl dihydrocinnamoyl cyclopamine) [3] [10].

Structural Rationale for KAAD-Cyclopamine as a Smoothened Antagonist

KAAD-Cyclopamine represents a strategically optimized derivative of cyclopamine designed to enhance target binding and metabolic stability while preserving specificity for the Smoothened receptor. Structurally, it retains the core steroidal alkaloid framework of cyclopamine but incorporates three critical modifications: (1) a keto group at C-3 position replacing the hydroxyl group, (2) an aminoethylamino side chain, and (3) a caproyl dihydrocinnamoyl moiety. These modifications collectively increase molecular weight from 411.63 g/mol (cyclopamine) to 697.48 g/mol while reducing hydrogen bond donors from 2 to 1 and increasing calculated logP from 3.5 to 5.27 [7] [10].

Biophysical and crystallographic studies reveal that KAAD-Cyclopamine binds within the heptahelical transmembrane bundle of Smoothened, distinct from the extracellular cysteine-rich domain bound by native Hedgehog ligands. The extended side chain facilitates deeper penetration into a hydrophobic subpocket of Smoothened compared to cyclopamine, forming critical interactions with residues like Phe484, Trp535, and Glu518. Notably, the keto group enhances hydrogen bonding with Arg400 in transmembrane helix 5, while the hydrophobic extensions stabilize van der Waals contacts with helix 6. This binding mode induces conformational changes that lock Smoothened in an inactive state, preventing downstream GLI transcription factor activation [2] [5] [10].

The structural optimization translates to significantly enhanced biochemical potency:

Table 1: Comparative Inhibitory Activity of Cyclopamine Derivatives

CompoundIC₅₀ (Shh-LIGHT2 Assay)Binding Affinity for SmoothenedSolubility in DMSO
Cyclopamine300 nMLow micromolarLimited
KAAD-Cyclopamine20 nMHigh nanomolar (KD ≈ 23 nM)5 mg/mL
Vismodegib (Clinical)3 nMSub-nanomolar>10 mg/mL

KAAD-Cyclopamine's 15-fold increase in potency over cyclopamine stems from both improved binding affinity and resistance to acid-catalyzed degradation. Unlike cyclopamine, which undergoes acid-mediated spirofuran ring opening to inactive veratramine, KAAD-Cyclopamine maintains stability under physiological conditions, ensuring effective cellular uptake [5] [10].

Role in Bridging Natural Product Pharmacology and Synthetic Optimization

KAAD-Cyclopamine exemplifies the rational optimization of natural products into target-specific pharmacological probes. Its development followed a systematic approach: identifying cyclopamine's Smoothened-binding core, addressing metabolic liabilities through chemical modification, and validating enhanced target engagement. This process transformed a plant-derived teratogen into a precision tool for Hedgehog pathway research [3] [10].

In cancer biology research, KAAD-Cyclopamine has proven indispensable for dissecting Hedgehog signaling dynamics. It inhibits both ligand-dependent (ShhN-induced) and ligand-independent (SmoA1-induced) pathway activation, making it superior to antibody-based approaches that target only extracellular components. In medulloblastoma and basal cell carcinoma models, KAAD-Cyclopamine suppresses proliferation by inducing G1 cell cycle arrest and downregulating Hedgehog target genes (Gli1, PTCH1, cyclin D, Myc). It also demonstrates synergistic effects with other therapeutic agents; for example, it sensitizes TRAIL-resistant malignant glioma cells to apoptosis by upregulating death receptors DR4/DR5 and downregulating anti-apoptotic proteins Bcl-2 and c-FLIP [6] [9].

Table 2: Research Applications of KAAD-Cyclopamine in Cancer Models

Cancer TypeExperimental FindingsMolecular Effects
Malignant GliomaSynergizes with TRAIL to induce apoptosis in resistant cells↑ DR4/DR5; ↓ Bcl-2/c-FLIP; activates intrinsic/extrinsic apoptosis pathways
Hepatocellular CarcinomaReverses PKCδ-silencing-induced Hedgehog activationInhibits Gli transcriptional activity independent of Smoothened membrane localization
Pancreatic CancerReduces viability of OCM290/OM431 cells; suppresses migration and angiogenesis↓ Cyclin D/E, EMT markers; ↑ G1 arrest
MedulloblastomaSuppresses tumor growth in Ptc1⁺/⁻ p53⁻/⁻ mouse modelsBlocks Smoothened ciliary translocation; inhibits Gli processing

Beyond oncology, KAAD-Cyclopamine enables precise temporal inhibition of Hedgehog signaling in developmental studies using chick, zebrafish, and murine embryos. Its cell permeability and reduced toxicity compared to cyclopamine permit extended exposure in ex vivo cultures, facilitating investigations into tissue patterning mechanisms. Importantly, KAAD-Cyclopamine served as the pharmacological blueprint for clinically approved Smoothened inhibitors like Vismodegib, which retains key structural motifs optimized in KAAD-Cyclopamine but incorporates a pyridyl scaffold for enhanced solubility and pharmacokinetics. This direct lineage underscores how natural product derivatives can accelerate drug discovery by validating target mechanisms and providing lead compound scaffolds [3] [4] [10].

Properties

Product Name

KAAD-Cyclopamine

IUPAC Name

N-[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide

Molecular Formula

C44H63N3O4

Molecular Weight

698.0 g/mol

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1

InChI Key

WDHRPWOAMDJICD-FOAQWNCLSA-N

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.